

# Application Notes: Utilizing CHAPS for Robust Activity Assays of Membrane-Bound Enzymes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Dchaps
Cat. No.:	B011064
<a href="#">Get Quote</a>	

## Introduction

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as CHAPS, is a zwitterionic detergent extensively utilized in biochemical and molecular biology research.[\[1\]](#) Its non-denaturing properties make it an ideal choice for solubilizing membrane proteins while preserving their native conformation and biological function.[\[1\]](#)[\[2\]](#) This characteristic is particularly advantageous for in-vitro enzyme activity assays involving membrane-associated enzymes, where maintaining the protein's structural integrity is paramount for accurate measurements.[\[1\]](#) CHAPS effectively breaks protein-lipid and protein-protein interactions without significantly altering the secondary and tertiary structures of most proteins.[\[1\]](#)

## Physicochemical Properties of CHAPS

CHAPS combines the features of both sulfobetaine-type detergents and bile salts, contributing to its gentle yet effective solubilizing power.[\[3\]](#)[\[4\]](#) Its zwitterionic nature, possessing both a positive and a negative charge, results in a net neutral charge over a broad pH range, which minimizes interference with techniques like ion-exchange chromatography.[\[1\]](#)

A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[\[4\]](#)[\[5\]](#) For CHAPS, the CMC is relatively high, generally reported in the range of 6-10 mM.[\[1\]](#)[\[3\]](#)[\[4\]](#) This high CMC is beneficial as it allows for membrane solubilization at concentrations that can be more easily removed by dialysis if required.[\[1\]](#) The small micellar molecular weight of approximately 6150 Da also facilitates its removal.[\[3\]](#)[\[6\]](#)

## Data Presentation: Physicochemical Properties and Critical Micelle Concentration of CHAPS

The CMC of CHAPS is influenced by experimental conditions such as temperature, pH, and ionic strength.<sup>[4]</sup> An increase in ionic strength has been shown to decrease the CMC.<sup>[7]</sup>

Property	Value	Significance in Enzyme Assays	References
Molecular Weight	614.9 g/mol	Essential for accurate calculation of molar concentrations.	[3][6]
Chemical Formula	<chem>C32H58N2O7S</chem>	Defines the chemical composition of the detergent.	[3]
Appearance	White crystalline powder	Standard physical state of the pure compound.	[3]
Type	Zwitterionic, non-denaturing	Minimizes protein denaturation and interference with charged-based separation techniques.	[1][2]
Critical Micelle Conc. (CMC)	6 - 10 mM (0.37% - 0.62% w/v)	The concentration at which micelles form to solubilize proteins; solubilization should occur above the CMC.	[1][3][4]
6.41 mM (no salt)	Demonstrates the baseline CMC in the absence of additional ions.		[4][7]
4.10 mM (1.5 M NaCl)	Illustrates the effect of high ionic strength on micelle formation.		[4][7]
Aggregation Number	4 - 14	Represents the number of CHAPS molecules per micelle;	[3][4][6]

the small size is often  
advantageous.

Micelle Molecular  
Weight

~6,150 Da

The small micelle size  
is less likely to  
interfere with  
chromatographic  
separation and  
facilitates removal.

[3][6][8]

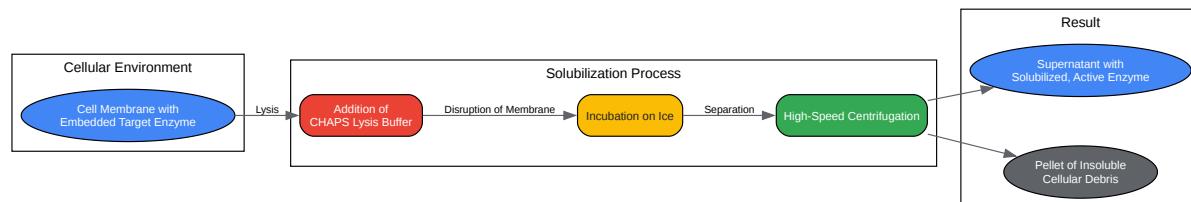
Solubility

50 mg/mL in water at  
20°C

High water solubility  
allows for the  
preparation of  
concentrated stock  
solutions.

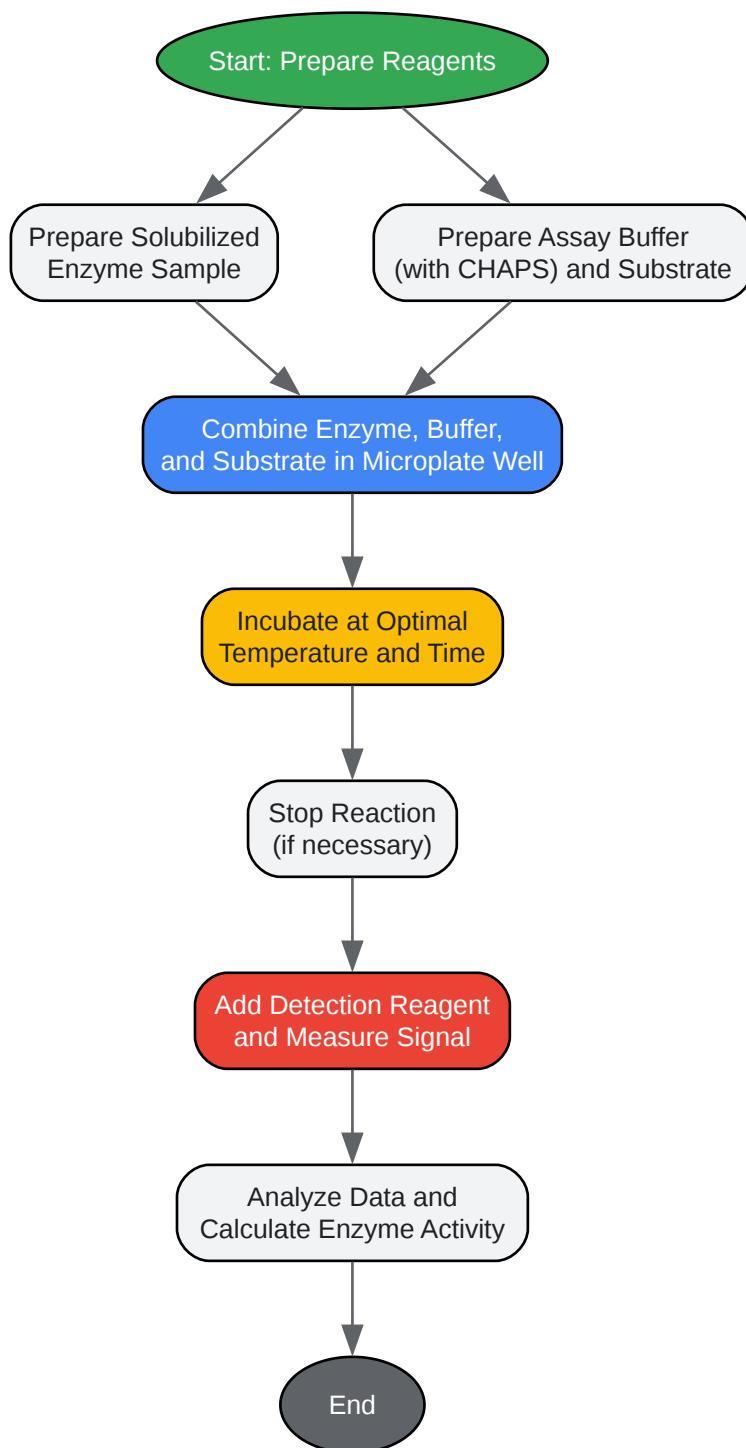
[3]

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Workflow for Membrane Protein Solubilization using CHAPS.



[Click to download full resolution via product page](#)

General Workflow for a CHAPS-based Enzyme Activity Assay.

## Experimental Protocols

## Protocol 1: Extraction of Membrane Proteins using CHAPS

This protocol provides a general procedure for the solubilization of membrane proteins from cultured cells for subsequent use in enzyme activity assays.[\[1\]](#)

### Materials:

- Phosphate-buffered saline (PBS), ice-cold
- CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS.  
[\[1\]](#) Note: Protease and phosphatase inhibitors should be added fresh just before use.
- Cultured cells expressing the membrane protein of interest
- Microcentrifuge
- Cell scraper

### Procedure:

- Wash the cultured cells with ice-cold PBS.[\[1\]](#)
- Aspirate the PBS and add the ice-cold CHAPS Lysis Buffer to the cells.[\[1\]](#)
- Scrape the cells and transfer the resulting lysate to a microcentrifuge tube.[\[1\]](#)
- Incubate the lysate on ice for 30 minutes, with occasional vortexing.[\[1\]](#)
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.[\[1\]](#)
- Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh tube.[\[1\]](#)
- The protein extract is now ready for downstream applications, including enzyme activity assays.

## Protocol 2: General Kinase Activity Assay

This protocol outlines a framework for measuring the activity of a solubilized kinase.

### Materials:

- Solubilized kinase preparation (from Protocol 1)
- Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, and 0.01-0.1% (w/v) CHAPS.[\[1\]](#) Note: The optimal CHAPS concentration should be determined empirically.
- Kinase substrate (peptide or protein)
- ATP
- Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
- Microplate reader

### Procedure:

- In a microplate well, combine the solubilized kinase, the kinase substrate, and the Kinase Assay Buffer.
- Initiate the kinase reaction by adding ATP.[\[1\]](#)
- Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined duration.[\[1\]](#)
- Stop the reaction according to the instructions provided with the detection kit.[\[1\]](#)
- Add the detection reagent to quantify the amount of ADP produced, which is directly proportional to the kinase activity.[\[1\]](#)
- Measure the luminescence using a microplate reader.[\[1\]](#)

## Protocol 3: General Phosphatase Activity Assay

This protocol describes a general method for assessing phosphatase activity using a colorimetric substrate.

Materials:

- Solubilized phosphatase preparation (from Protocol 1)
- Phosphatase Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM MgCl<sub>2</sub>, 0.1 mM ZnCl<sub>2</sub>, and 0.01-0.1% (w/v) CHAPS.[\[1\]](#) Note: The optimal CHAPS concentration should be determined empirically.
- Phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP)
- Stop Solution (e.g., 3 M NaOH)
- Spectrophotometer or microplate reader

Procedure:

- In a microplate well or cuvette, mix the solubilized phosphatase and the phosphatase substrate in the Phosphatase Assay Buffer.
- Incubate the reaction at the optimal temperature for the phosphatase (e.g., 37°C) for a specific time.[\[1\]](#)
- Stop the reaction by adding the Stop Solution.[\[1\]](#)
- Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.[\[1\]](#)

## Protocol 4: General Protease Activity Assay

This protocol provides a general method for measuring protease activity using a fluorescently labeled substrate.

Materials:

- Solubilized protease preparation (from Protocol 1)

- Protease Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl<sub>2</sub>, and 0.01-0.1% (w/v) CHAPS.[\[1\]](#) Note: The optimal CHAPS concentration should be determined empirically.
- Fluorescently labeled protease substrate (e.g., FITC-casein)
- Trichloroacetic acid (TCA)
- Fluorometer

#### Procedure:

- Combine the solubilized protease and the fluorescently labeled casein substrate in the Protease Assay Buffer.[\[1\]](#)
- Incubate the mixture at the optimal temperature for the protease for a defined period.
- Stop the reaction by adding TCA to precipitate the undigested substrate.
- Centrifuge the mixture to pellet the precipitate.
- Measure the fluorescence of the supernatant, which contains the smaller, fluorescently labeled peptides generated by protease activity.

## Optimization and Considerations

- CHAPS Concentration: The optimal CHAPS concentration is enzyme-dependent and should be determined empirically. A good starting point is to test a range from 0.1% to 2% (w/v).[\[6\]](#) High concentrations of CHAPS can be inhibitory to some enzymes.[\[9\]](#)
- Buffer Composition: The pH, ionic strength, and presence of cofactors in the assay buffer can significantly impact enzyme activity and should be optimized for each specific enzyme.
- Enzyme Stability: The stability of the solubilized enzyme in the CHAPS-containing buffer should be assessed over the time course of the assay.[\[10\]](#) Additives such as glycerol (10-20%) may help to stabilize the enzyme.[\[6\]](#)
- Controls: Appropriate controls, such as no-enzyme and no-substrate reactions, are essential for accurate data interpretation.[\[10\]](#)

By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize CHAPS to facilitate robust and reliable activity assays for a wide range of membrane-bound enzymes.

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [apexbt.com](http://apexbt.com) [apexbt.com]
- 3. [agscientific.com](http://agscientific.com) [agscientific.com]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. [benchchem.com](http://benchchem.com) [benchchem.com]
- 7. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHAPS Detergent | AAT Bioquest [aatbio.com]
- 9. Effect of membrane perturbants on the activity and phase distribution of inositol phosphorylceramide synthase; development of a novel assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Utilizing CHAPS for Robust Activity Assays of Membrane-Bound Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011064#use-of-dchaps-in-enzyme-activity-assays-for-membrane-bound-enzymes>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)